molecular formula C13H13IN2O3 B7545560 N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

Cat. No. B7545560
M. Wt: 372.16 g/mol
InChI Key: YXNLKKFOITYGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide (also known as CEP-28122) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidin-3-ylamides and has been found to exhibit potent inhibitory activity against various kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).

Mechanism of Action

CEP-28122 acts by inhibiting the activity of various kinases, including EGFR and PDGFR, which are known to play a crucial role in the development and progression of cancer. By inhibiting these kinases, CEP-28122 can prevent the growth and proliferation of cancer cells, leading to their eventual death. CEP-28122 has also been found to exhibit anti-inflammatory and neuroprotective properties, which are thought to be mediated by its ability to modulate various signaling pathways in the body.
Biochemical and Physiological Effects:
CEP-28122 has been found to exhibit potent inhibitory activity against various kinases, including EGFR and PDGFR. It has also been found to exhibit anti-inflammatory and neuroprotective properties. These effects are thought to be mediated by its ability to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEP-28122 is its potent inhibitory activity against various kinases, making it a useful tool for studying the role of these kinases in various diseases. However, one of the limitations of CEP-28122 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on CEP-28122. One area of interest is the potential use of CEP-28122 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration regimen for CEP-28122 in cancer patients. Another area of interest is the potential use of CEP-28122 as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and to optimize its dosing and administration regimen for these disorders.

Synthesis Methods

The synthesis of CEP-28122 involves several steps, starting with the reaction of 2-iodobenzamide with ethylamine to form N-ethyl-2-iodobenzamide. This compound is then reacted with pyrrolidine-3,4-dione in the presence of a catalyst to form the final product, N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide. The synthesis process has been optimized to yield high purity and good yields of the final product.

Scientific Research Applications

CEP-28122 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against various kinases, including EGFR and PDGFR, which are known to play a crucial role in the development and progression of cancer. CEP-28122 has also been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3/c1-2-16(10-7-11(17)15-12(10)18)13(19)8-5-3-4-6-9(8)14/h3-6,10H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLKKFOITYGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC(=O)NC1=O)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

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